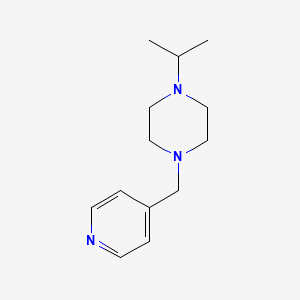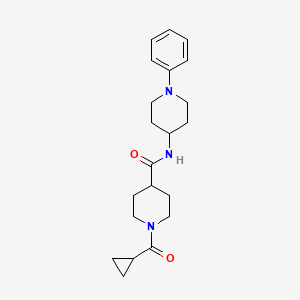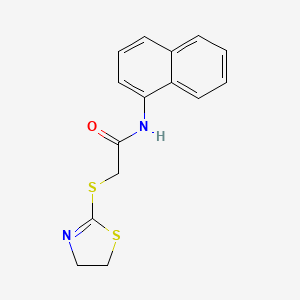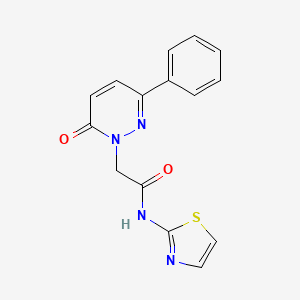![molecular formula C16H16N2O3 B5672879 N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5672879.png)
N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives, including structures similar to N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide, involves various chemical pathways and techniques. One such pathway includes the use of X-ray diffraction and density functional theory (DFT) for structural analysis and optimization of the synthetic process. For example, Demir et al. (2015) explored the synthesis and analysis of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, highlighting the crucial role of X-ray crystallography and DFT calculations in understanding the molecular structure and optimizing synthesis pathways (Demir et al., 2015).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often analyzed using X-ray diffraction techniques and DFT calculations to determine geometrical parameters, such as bond lengths and angles, and to predict the molecule's behavior in different chemical environments. The work by Demir et al. demonstrates the crystallization of a similar compound in a triclinic system and the agreement between experimental and calculated geometrical parameters, providing insights into the electronic and thermodynamic properties of these molecules (Demir et al., 2015).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, influenced by their molecular structure and electronic properties. Studies like those conducted by Demir et al. indicate that the antioxidant properties of these compounds can be assessed using DPPH free radical scavenging tests, which are related to the molecule's reactivity and stability (Demir et al., 2015). Additionally, the synthesis and interaction of N-(2-(4-methoxyphenyltelluro)ethyl)benzamide with metals such as palladium(II), platinum(II), and ruthenium(II) highlight the chemical versatility and reactivity of these compounds (Singh et al., 2002).
Physical Properties Analysis
The physical properties of benzamide derivatives, including solubility, melting points, and crystalline forms, are crucial for their application and handling. For instance, Yanagi et al. reported the preparation and characterization of two crystalline forms of a similar benzamide derivative, highlighting the importance of X-ray powder diffractometry and thermal analysis in determining the physical properties of these compounds (Yanagi et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are integral to understanding benzamide derivatives' behavior. The molecular electrostatic potential and thermodynamic properties of these compounds provide insights into their chemical reactivity and potential applications. Research by Demir et al. and Singh et al. illustrates the detailed chemical properties analysis through DFT calculations and interaction studies with various metals (Demir et al., 2015); (Singh et al., 2002).
Applications De Recherche Scientifique
Antioxidant Activity
Amino-substituted benzamide derivatives, including those related to N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}benzamide, have been recognized for their capacity to act as powerful antioxidants. They achieve this by scavenging free radicals. Studies have highlighted the electrochemical oxidation mechanisms of these compounds, which are pivotal for understanding their free radical scavenging activities. Notably, electrochemical oxidation of such derivatives involves complex, pH-dependent processes with the transfer of electrons and protons, leading to the formation of products like quinonediimine derivatives, which have significant antioxidant activity (Jovanović et al., 2020).
Biological Activity Spectrum
Benzamide derivatives have shown a wide spectrum of biological activities. A notable study involved the analysis of chloro-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, where the compounds demonstrated biological activity against mycobacterial, bacterial, and fungal strains. Additionally, these compounds were evaluated for their activity related to the inhibition of photosynthetic electron transport in spinach chloroplasts. The study provided insights into the relationships between the lipophilicity, chemical structure, and structure-activity relationships of these compounds (Imramovský et al., 2011).
Antimicrobial and Anticancer Potentials
Certain benzamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer potentials. For instance, a specific benzamide derivative demonstrated notable antimicrobial activity, while another showed significant anticancer activity. Quantitative Structure-Activity Relationship (QSAR) studies conducted on these compounds emphasized the importance of certain topological and electronic parameters in describing their antimicrobial activities (Deep et al., 2016).
Neuroleptic Activity
Benzamides of certain structures have been designed and synthesized as potential neuroleptics. These compounds were evaluated for their inhibitory effects on specific stereotyped behaviors in rats. The structure-activity relationship observed in these studies provides insights into the neuroleptic activity of benzamide derivatives. A particular compound, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide, was identified as a potent drug candidate with the potential for fewer side effects in the treatment of psychosis (Iwanami et al., 1981).
Propriétés
IUPAC Name |
N-[2-(4-methoxyanilino)-2-oxoethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-21-14-9-7-13(8-10-14)18-15(19)11-17-16(20)12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVYNXIWQZDHCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-methoxyphenyl)amino)-2-oxoethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[(1-phenylcyclopropyl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5672828.png)
![2-ethyl-N-{2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-pyrimidinecarboxamide](/img/structure/B5672835.png)

![4-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}morpholine](/img/structure/B5672852.png)
![3-{1-[4-(2-pyridinyl)-2-pyrimidinyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5672858.png)
![3-[2-oxo-2-(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B5672864.png)
![1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-2-azepanecarboxamide](/img/structure/B5672865.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[5-(methoxymethyl)-2-furoyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5672872.png)
![3-cyclopropyl-5-[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]-1-(3-fluorophenyl)-1H-1,2,4-triazole](/img/structure/B5672873.png)

![(4aR*,7aS*)-1-(2-methoxyethyl)-4-[4-(2-thienyl)butanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5672886.png)
![2-benzyl-9-(N-methylglycyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5672893.png)
